2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid
Overview
Description
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid is a synthetic organic compound characterized by a trifluoromethyl group attached to a pyridine ring, which is, in turn, connected to an aminobenzene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid typically involves multi-step organic reactions. Here’s a generalized synthetic route:
Formation of the Pyridine Intermediate: : Trifluoromethylation of a pyridine derivative is achieved using reagents like trifluoromethyl iodide (CF3I) and catalysts such as copper(I) iodide (CuI).
Amination Reaction: : The trifluoromethyl-pyridine intermediate undergoes nucleophilic substitution with an amine group, forming 2-(Trifluoromethyl)-4-aminopyridine.
Coupling Reaction: : This intermediate is then coupled with a halogenated benzenecarboxylic acid under palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling), yielding the final product.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts is crucial. High-throughput reactors and continuous flow systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the amino group, forming corresponding N-oxides.
Reduction: : Reduction of the carboxylic acid moiety to alcohols or aldehydes using agents like lithium aluminium hydride (LiAlH4).
Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring and pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), LiAlH4.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation.
Major Products
Oxidation Products: : N-oxides.
Reduction Products: : Alcohols, aldehydes.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Used as a precursor in organic synthesis for the development of more complex molecules.
Biology
Medicine
Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound's biological activity often stems from its interaction with specific enzymes or receptors. For instance, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic active sites.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine
4-Aminopyridine
Benzenecarboxylic acids with various substituents
Uniqueness
The presence of both the trifluoromethyl and aminobenzenecarboxylic acid groups in one molecule offers unique chemical reactivity and potential biological activity not found in simpler analogs.
This comprehensive overview touches on the synthesis, reactions, applications, mechanism, and comparisons of 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid, showcasing its multifaceted role in chemistry and beyond. Anything else you want to dive deeper into?
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)pyridin-4-yl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)11-7-8(5-6-17-11)18-10-4-2-1-3-9(10)12(19)20/h1-7H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIPTBWKXDEDEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=NC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207461 | |
Record name | 2-[[2-(Trifluoromethyl)-4-pyridinyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666373 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478068-00-7 | |
Record name | 2-[[2-(Trifluoromethyl)-4-pyridinyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478068-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-(Trifluoromethyl)-4-pyridinyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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